Ethyl beta-D-thioglucoside
Overview
Description
Ethyl beta-D-thioglucoside is a thioglycoside compound with the molecular formula C8H16O5S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by an ethylthio group. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-D-thioglucoside typically involves the reaction of glucose pentaacetate with ethanethiol in the presence of a catalytic amount of triflic acid. The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity . The general reaction scheme is as follows:
Glucose pentaacetate+EthanethiolTriflic acidEthyl beta-D-thioglucoside+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reactant concentrations, and reaction time to maximize the production of the desired thioglycoside .
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-D-thioglucoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioglycoside to its corresponding alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thioglycosides depending on the nucleophile used.
Scientific Research Applications
Ethyl beta-D-thioglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies involving glycosylation processes and enzyme inhibition.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of ethyl beta-D-thioglucoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The ethylthio group provides resistance to enzymatic hydrolysis, allowing the compound to act as an inhibitor or substrate mimic in biochemical assays. The pathways involved include the inhibition of glycosidases and the modulation of glycosyltransferase activities .
Comparison with Similar Compounds
- Methyl beta-D-thioglucoside
- Phenyl beta-D-thioglucoside
- Allyl beta-D-thioglucoside
Comparison: this compound is unique due to its ethylthio group, which provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl or phenyl counterparts. The ethyl group also imparts better stability and resistance to hydrolysis, enhancing its utility in long-term studies and industrial applications .
Properties
IUPAC Name |
2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322045 | |
Record name | Ethyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-36-1 | |
Record name | Glucopyranoside, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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